5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid is an organic compound classified under the naphthyridine family. Its chemical structure consists of a naphthyridine moiety, which is characterized by a bicyclic structure containing nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceuticals.
The compound has a CAS number of 2092717-41-2 and a molecular formula of C₉H₈N₂O₃, with a molecular weight of approximately 192.17 g/mol . It falls under the class of organoheterocyclic compounds and specifically belongs to the subclass of naphthyridines, which are known for their diverse biological activities .
The synthesis of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors that contain both carboxylic acid and carbonyl functionalities.
The molecular structure of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid features a tetrahydro ring system fused to a naphthyridine core. The key structural elements include:
The compound's three-dimensional structure can be explored using computational chemistry tools to visualize its conformation and potential interactions with biological targets .
5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid primarily relates to its interactions with biological targets. It has been studied for its potential as an inhibitor of factor XIa, an important enzyme in the coagulation cascade:
This mechanism underscores its relevance in developing therapeutic agents for conditions like thrombosis.
The physical properties of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid include:
Chemical properties include:
5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology in developing innovative therapeutic strategies.
The 1,6-naphthyridine scaffold is a bicyclic heteroaromatic system comprising two fused six-membered rings with nitrogen atoms at the 1- and 6-positions. This arrangement confers distinctive electronic properties crucial for molecular recognition in drug design. The diazine ring system allows for hydrogen bonding interactions via both nitrogen acceptors and adjacent carbon-bound protons, enabling high-affinity binding to biological targets [7]. Unlike isomeric naphthyridines (e.g., 1,5 or 1,8), the 1,6-isomer exhibits a symmetrical dipole moment across the long molecular axis, facilitating complementary interactions with enzyme active sites [3].
Saturation of the 5,6,7,8-positions, as in 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, introduces conformational flexibility and sp³-hybridized carbons. This modification reduces planarity, potentially enhancing solubility and bioavailability while retaining target engagement. The carbonyl at the 5-position introduces a hydrogen bond acceptor site and modulates electron density across the conjugated system [4] [8]. Carboxylic acid substituents at C-2 further expand interaction capabilities, serving as hydrogen bond donors/acceptors or enabling salt formation for physicochemical optimization. This versatility underpins the scaffold’s appearance in diverse therapeutic areas, including antiviral and cardiovascular agents [2] [9].
Table 1: Impact of Ring Saturation on Key Properties of 1,6-Naphthyridine Derivatives
Structural Feature | Fully Aromatic System | 5-Oxo-5,6,7,8-Tetrahydro Derivative | Biological Significance |
---|---|---|---|
Conjugation | Fully conjugated π-system | Partial conjugation (retains aromatic ring) | Balances target affinity and solubility |
Polarity | Low to moderate | Enhanced (ketone + carboxylic acid) | Improved aqueous solubility |
Hydrogen Bond Capacity | Acceptors only (N atoms) | Donor/Acceptor pairs (COOH, C=O) | Stronger target binding; salt formation potential |
Conformational Flexibility | Rigid planar structure | Semi-rigid (non-planar saturated ring) | Adaptability to binding pockets |
Representative Bioactivity | Intercalation (DNA/RNA) | Enzyme inhibition (e.g., HIV integrase) | Broader therapeutic applicability |
Early synthetic routes to 1,6-naphthyridines relied on Skraup-type reactions, involving condensation of aminopyridines with glycerol and oxidizing agents under acidic conditions. These methods proved challenging for 1,6-naphthyridine itself due to side reactions and moderate yields (<30%), limiting accessibility [7]. Innovations emerged with modified Skraup protocols using 4-aminopyridine-N-oxides, which, after cyclization, underwent deoxygenation to yield the parent heterocycle. This paved the way for derivatives, though saturated variants remained synthetically elusive until the late 20th century [7].
The therapeutic potential of 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridines gained traction in the 1980s–1990s through patents disclosing cardiovascular applications. Notably, derivatives featuring C-2 carboxylic acids and N-6 alkyl/benzyl groups demonstrated efficacy in vascular disease models. These compounds functioned as vasodilators or platelet aggregation inhibitors, attributed to their modulation of endothelial factors or phosphodiesterase activity [2] [5]. A pivotal shift occurred in the 2010s with the exploration of these scaffolds as HIV-1 integrase inhibitors. Researchers exploited the constrained geometry and hydrogen-bonding capability of the saturated ring system to target the LEDGF/p75 binding site—an allosteric pocket distinct from the catalytic site inhibited by raltegravir-like drugs. Lead optimization yielded compounds with nanomolar antiviral potency and favorable rat pharmacokinetics, highlighting the scaffold’s capacity for CNS penetration and metabolic stability [9].
Table 2: Pharmacological Evolution of 5-Oxo-5,6,7,8-tetrahydro-1,6-naphthyridine Derivatives
Era | Therapeutic Focus | Structural Modifications | Key Advancements | Source Context |
---|---|---|---|---|
1980s–1990s | Cardiovascular agents | N-6 alkyl/benzyl; C-2 carboxylic acid/esters | Identification of vasodilatory and anti-thrombotic effects | Patent literature [2] [5] |
2000s | Synthetic methodology | Boc-protected intermediates (e.g., 6-Boc derivatives) | Scalable routes enabling analog libraries | Chemical suppliers [8] |
2010s–Present | Antivirals (HIV) | N-6 propylphenyl; optimized C-2 substituents | Allosteric integrase inhibition; nanomolar cellular potency; rat PK data | Academia/Journal [9] |
Systematic naming of this compound follows IUPAC heterocyclic guidelines:
Thus, the formal IUPAC name is 5-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylic acid. Alternative numbering exists in older literature where the ketone oxygen is considered part of a lactam, yielding 5,6,7,8-tetrahydro-1H-1,6-naphthyridine-2,5-dione. However, X-ray crystallography confirms the saturated, non-lactam nature of the ketone in solid-state structures, validating the former nomenclature [4] [6].
Key identifiers include:
O=C(O)c1ccc2C(=O)CCCNc2n1
(Represents the carboxylic acid at C-2, ketone at C-5, and saturation between C-6/C-7/C-8) [4] QSQVJZPPZDEILK-UHFFFAOYSA-N
(Shared with the isomeric tetrahydronaphthalene derivative, highlighting potential registry ambiguities) [4] CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7